Cas no 892295-95-3 (tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate)
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
- 1,4,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-(4-methoxyphenyl)-3-thioxo-, 1,1-dimethylethyl ester
- tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate
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- MDL: MFCD14726822
- Inchi: 1S/C19H25N3O3S/c1-18(2,3)25-17(23)22-11-9-19(10-12-22)20-15(16(26)21-19)13-5-7-14(24-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,26)
- InChI Key: UREQSQUMDZGPJH-UHFFFAOYSA-N
- SMILES: N1C2(CCN(C(OC(C)(C)C)=O)CC2)NC(=S)C=1C1=CC=C(OC)C=C1
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB374195-500 mg |
tert-Butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | 500MG |
€285.10 | 2023-01-15 | ||
| TRC | T109505-50mg |
tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T109505-100mg |
tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | 100mg |
$ 300.00 | 2022-06-03 | ||
| abcr | AB374195-100 mg |
tert-Butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate; . |
892295-95-3 | 100mg |
€326.90 | 2023-04-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00923925-1g |
tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | 95% | 1g |
¥1316.0 | 2024-04-17 | |
| Key Organics Ltd | BS-3408-1MG |
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | >95% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | BS-3408-5MG |
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | >95% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | BS-3408-10MG |
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | >95% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | BS-3408-20MG |
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | >95% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | BS-3408-100MG |
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
892295-95-3 | >95% | 100mg |
£146.00 | 2023-09-07 |
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro4.5dec-1-ene-8-carboxylate
Introduction to tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 892295-95-3)
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 892295-95-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The presence of a tert-butyl group, a 4-methoxyphenyl moiety, and a sulfanylidene functionality in its structure contributes to its distinct chemical properties and biological potential.
The compound's structure is characterized by a spirocyclic framework, which is formed by the fusion of a five-membered ring and a ten-membered ring. The spirocyclic structure provides rigidity and conformational constraint, which can be advantageous in drug design for optimizing pharmacokinetic properties and reducing metabolic degradation. The tert-butyl group, known for its steric bulk, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.
The 4-methoxyphenyl moiety is a common aromatic substituent in many bioactive compounds. It can participate in π-π stacking interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the methoxy group can modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and stability. The presence of this substituent may also contribute to the compound's solubility and metabolic stability.
The sulfanylidene functionality is a key feature of this compound. Sulfanylidene groups are known to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The sulfur atom in this functional group can form strong hydrogen bonds with biological targets, enhancing the compound's binding affinity and selectivity. Moreover, the sulfur atom can undergo redox reactions, which may play a role in the compound's mechanism of action.
In recent years, there has been increasing interest in the development of spirocyclic compounds for therapeutic applications. Research has shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. For example, studies have demonstrated that certain spirocyclic compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate may have potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, this compound may also have antiviral activity. Research has shown that certain spirocyclic compounds can inhibit viral replication by targeting specific viral enzymes or disrupting viral entry into host cells. For instance, some studies have reported that spirocyclic compounds can inhibit the replication of human immunodeficiency virus (HIV) by interfering with viral protease activity. These findings suggest that tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate may have potential as an antiviral agent.
The anticancer potential of this compound is another area of active research. Spirocyclic compounds have been shown to exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, some studies have reported that certain spirocyclic compounds can induce apoptosis in human breast cancer cells by activating caspase-dependent pathways. These findings suggest that tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate may have potential as an anticancer agent.
To further explore the biological activities of this compound, several in vitro and in vivo studies have been conducted. In vitro studies have shown that tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate exhibits potent inhibitory activity against various enzymes involved in inflammatory pathways and viral replication. In vivo studies have demonstrated that this compound can effectively reduce inflammation in animal models of inflammatory diseases and inhibit viral replication in infected cells.
The pharmacokinetic properties of this compound have also been investigated to assess its suitability for therapeutic applications. Studies have shown that it has good oral bioavailability and favorable pharmacokinetic parameters, such as a long half-life and low clearance rate. These properties make it an attractive candidate for further development as a therapeutic agent.
In conclusion, tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 892295-95-3) is a promising compound with potential applications in various therapeutic areas. Its unique structural features and biological activities make it an interesting target for further research and development in medicinal chemistry and pharmaceutical sciences.
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